2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-4-nitrophenol -

2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-4-nitrophenol

Catalog Number: EVT-5043382
CAS Number:
Molecular Formula: C26H22N4O5
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-4-nitrophenol is a novel compound identified through a hierarchical virtual screening process for the discovery of new non-morphinan opioid receptor agonists. [] It belongs to the pyrazoloisoquinoline class of compounds. [] This compound has demonstrated potential as a Gi-protein-biased agonist for the human mu opioid receptor (μ-OR). []

Mechanism of Action

2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-4-nitrophenol is a Gi-protein-biased agonist for the μ-OR. [] This means that it preferentially activates the Gi-protein signaling pathway downstream of the μ-OR with minimal β-arrestin recruitment. [] This biased agonism is significant because it may offer a way to develop safer and more effective pain medications with fewer adverse effects compared to traditional μ-OR agonists that activate both Gi-protein and β-arrestin pathways. []

Applications

The primary application of 2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-4-nitrophenol identified in the research is as a potential therapeutic agent for pain management. [] In preclinical studies, this compound demonstrated significant pain relief in mice during the phase II period of formalin response tests. []

1-{5-(3-chlorophenyl)-7,8-dimethoxy-3-[4-(methylsulfonyl)benzyl]-3H-pyrazolo[3,4-c]isoquinolin-1-yl}-N,N-dimethylmethanamine

    Compound Description: This compound is a novel μ-opioid receptor (μ-OR) agonist characterized by a pyrazoloisoquinoline scaffold. It exhibits Gi-protein-biased agonism with minimal β-arrestin recruitment []. In preclinical studies, it demonstrated an EC50 value of 179 nM against the μ-OR and provided significant pain relief in mice during the formalin response test [].

S33138 (N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide])

    Compound Description: S33138 is a benzopyranopyrrolidine derivative that acts as a preferential antagonist of the dopamine D3 receptor over D2 receptors (D2L and D2S) []. It exhibits a higher binding affinity for D3 receptors, particularly in brain regions like the Isles of Calleja and nucleus accumbens []. S33138 also displays antagonist properties at α2C-adrenoceptors, 5-HT2A, and 5-HT7 receptors at higher doses [].

PD128,907 ((+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol; trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide)

    Compound Description: PD128,907 is a potent and selective dopamine D3 receptor agonist []. It demonstrates high affinity for D3 receptors and is commonly used as a pharmacological tool to investigate the role of D3 receptors in various behavioral and physiological processes [].

Properties

Product Name

2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-4-nitrophenol

IUPAC Name

2-(1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-4-nitrophenol

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H22N4O5/c1-4-20-24-17-13-22(34-2)23(35-3)14-18(17)25(19-12-16(30(32)33)10-11-21(19)31)27-26(24)29(28-20)15-8-6-5-7-9-15/h5-14,31H,4H2,1-3H3

InChI Key

RMAMWMFJDVDRRM-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=C(C=CC(=C4)[N+](=O)[O-])O)OC)OC)C5=CC=CC=C5

Canonical SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=C(C=CC(=C4)[N+](=O)[O-])O)OC)OC)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.